2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone
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Overview
Description
2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (–CH=N) formed by the condensation of an aldehyde or ketone with a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone typically involves the condensation reaction between 4-acetylbenzaldehyde and cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent. The reaction mixture is heated to around 70-80°C for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, with careful control of temperature and reaction time to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde or ketone.
Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of the corresponding amine and aldehyde or ketone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone involves its interaction with various molecular targets. The imine group can form coordination bonds with metal ions, leading to the formation of metal complexes. These complexes can exhibit catalytic activity in various chemical reactions. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{(e)-[(4-Hydroxyphenyl)imino]methyl}cyclohexanone
- 2-{(e)-[(4-Bromophenyl)imino]methyl}cyclohexanone
- 2-{(e)-[(4-Methylphenyl)imino]methyl}cyclohexanone
Uniqueness
2-{(e)-[(4-Acetylphenyl)imino]methyl}cyclohexanone is unique due to the presence of the acetyl group, which imparts specific chemical and physical properties. The acetyl group can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar Schiff bases .
Properties
CAS No. |
5401-32-1 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[(4-acetylphenyl)iminomethyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H17NO2/c1-11(17)12-6-8-14(9-7-12)16-10-13-4-2-3-5-15(13)18/h6-10,13H,2-5H2,1H3 |
InChI Key |
CIDVWWGFLIWJFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2CCCCC2=O |
Origin of Product |
United States |
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